Cas no 111938-40-0 (2-methyl-5-(oxiran-2-yl)furan)

2-Methyl-5-(oxiran-2-yl)furan is a heterocyclic compound featuring both furan and epoxide functional groups, making it a versatile intermediate in organic synthesis. Its reactive oxirane ring enables facile ring-opening reactions, while the furan moiety contributes to its utility in constructing complex molecular architectures. This compound is particularly valuable in pharmaceutical and agrochemical research, where its bifunctional reactivity allows for selective derivatization. Its stability under controlled conditions ensures reliable handling in synthetic applications. Additionally, the structural motif of 2-methyl-5-(oxiran-2-yl)furan is instrumental in developing biologically active compounds, offering a balance between reactivity and selectivity for advanced chemical transformations.
2-methyl-5-(oxiran-2-yl)furan structure
2-methyl-5-(oxiran-2-yl)furan structure
Product name:2-methyl-5-(oxiran-2-yl)furan
CAS No:111938-40-0
MF:C7H8O2
MW:124.137222290039
CID:6528469
PubChem ID:13841636

2-methyl-5-(oxiran-2-yl)furan Chemical and Physical Properties

Names and Identifiers

    • 2-methyl-5-(oxiran-2-yl)furan
    • Furan, 2-methyl-5-(2-oxiranyl)-
    • Inchi: 1S/C7H8O2/c1-5-2-3-6(9-5)7-4-8-7/h2-3,7H,4H2,1H3
    • InChI Key: TYVYTTCYFBHQFD-UHFFFAOYSA-N
    • SMILES: O1C(C2CO2)=CC=C1C

Experimental Properties

  • Density: 1.154±0.06 g/cm3(Predicted)
  • Boiling Point: 178.9±30.0 °C(Predicted)

2-methyl-5-(oxiran-2-yl)furan Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1264500-100mg
2-methyl-5-(oxiran-2-yl)furan
111938-40-0
100mg
$615.0 2023-10-02
Enamine
EN300-1264500-5000mg
2-methyl-5-(oxiran-2-yl)furan
111938-40-0
5000mg
$2028.0 2023-10-02
Enamine
EN300-1264500-500mg
2-methyl-5-(oxiran-2-yl)furan
111938-40-0
500mg
$671.0 2023-10-02
Enamine
EN300-1264500-10000mg
2-methyl-5-(oxiran-2-yl)furan
111938-40-0
10000mg
$3007.0 2023-10-02
Enamine
EN300-1264500-50mg
2-methyl-5-(oxiran-2-yl)furan
111938-40-0
50mg
$587.0 2023-10-02
Enamine
EN300-1264500-1.0g
2-methyl-5-(oxiran-2-yl)furan
111938-40-0
1g
$0.0 2023-06-08
Enamine
EN300-1264500-250mg
2-methyl-5-(oxiran-2-yl)furan
111938-40-0
250mg
$642.0 2023-10-02
Enamine
EN300-1264500-1000mg
2-methyl-5-(oxiran-2-yl)furan
111938-40-0
1000mg
$699.0 2023-10-02
Enamine
EN300-1264500-2500mg
2-methyl-5-(oxiran-2-yl)furan
111938-40-0
2500mg
$1370.0 2023-10-02

2-methyl-5-(oxiran-2-yl)furan Related Literature

Additional information on 2-methyl-5-(oxiran-2-yl)furan

Introduction to 2-methyl-5-(oxiran-2-yl)furan (CAS No. 111938-40-0) in Modern Chemical Research

2-methyl-5-(oxiran-2-yl)furan, identified by its CAS number 111938-40-0, is a significant compound in the realm of organic synthesis and pharmaceutical chemistry. This heterocyclic ether features a unique structural motif that has garnered considerable attention due to its versatile reactivity and potential applications in drug development. The compound's molecular framework, comprising a furan ring substituted with a methyl group at the 2-position and an oxirane (epoxide) moiety at the 5-position, makes it a valuable intermediate in synthetic pathways, particularly in the construction of complex molecules.

The furan core is a prominent scaffold in medicinal chemistry, known for its ability to enhance bioavailability and metabolic stability in drug candidates. The presence of the oxiran-2-yl substituent introduces an additional layer of functional diversity, enabling nucleophilic ring-opening reactions that are pivotal in constructing carbon-carbon bonds. This dual functionality has made 2-methyl-5-(oxiran-2-yl)furan a focal point in research aimed at developing novel therapeutic agents.

In recent years, advancements in synthetic methodologies have further highlighted the utility of this compound. Researchers have leveraged its reactivity to develop efficient routes for accessing biologically relevant scaffolds. For instance, the oxirane ring can be selectively opened with various nucleophiles, including amines, alcohols, and thiols, facilitating the synthesis of peptidomimetics and other pharmacophores. These transformations have been particularly useful in designing molecules with enhanced binding affinity and selectivity.

The pharmaceutical industry has shown keen interest in 2-methyl-5-(oxiran-2-yl)furan due to its potential as a building block for small-molecule drugs. Its structural features align well with several pharmacological targets, including enzymes and receptors involved in metabolic disorders and inflammatory diseases. Recent studies have demonstrated its role in generating novel inhibitors with promising preclinical activity. For example, derivatives of this compound have been explored as modulators of enzymes such as kinases and phosphodiesterases, which are key players in cellular signaling pathways.

Moreover, the oxiran-2-yl group offers a convenient handle for further functionalization through transition-metal-catalyzed reactions. Palladium-catalyzed cross-coupling strategies have been employed to introduce aryl or vinyl groups at the 3-position of the furan ring, expanding the compound's synthetic utility. These modifications have enabled the preparation of libraries of analogs for high-throughput screening, accelerating the discovery process for new drug candidates.

The agrochemical sector has also recognized the value of 2-methyl-5-(oxiran-2-yl)furan as a precursor for bioactive compounds. Its structural motifs are reminiscent of natural products that exhibit herbicidal or fungicidal properties. By leveraging its reactivity, researchers have synthesized novel agrochemicals with improved efficacy and environmental compatibility. This underscores the compound's broad applicability beyond pharmaceuticals.

From a chemical biology perspective, 2-methyl-5-(oxiran-2-yl)furan has been utilized to probe enzyme mechanisms and develop probes for live-cell imaging. Its ability to undergo controlled ring-opening reactions allows for the generation of labeled probes that can be used to study protein-protein interactions and metabolic pathways in real-time. Such tools are invaluable for understanding disease mechanisms at the molecular level.

The synthesis of 2-methyl-5-(oxiran-2-yl)furan itself presents an interesting challenge due to its strained oxirane ring. Recent reports highlight innovative synthetic approaches that optimize yield and purity while minimizing side reactions. These methods often involve protecting group strategies to ensure regioselectivity during functionalization. Advances in catalytic systems have also enabled milder conditions for these transformations, reducing environmental impact.

In conclusion, 2-methyl-5-(oxiran-2-yl)furan (CAS No. 111938-40-0) stands as a testament to the ingenuity of modern chemical research. Its unique structural features and reactivity make it indispensable in synthetic chemistry, pharmaceutical development, and agrochemical innovation. As research continues to uncover new applications for this compound, its significance is expected to grow further, solidifying its place as a cornerstone molecule in industrial and academic laboratories alike.

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